5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR (600 MHz, CDCl3):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.38 | s | 6H | 2,2-CH3 |
| 1.67 | s | 3H | Prenyl-CH3 |
| 2.85 | m | 2H | H-4a, H-9a |
| 3.12 | dd (J=11,4) | 1H | H-5a |
| 5.22 | t (J=7) | 1H | Prenyl-CH |
| 6.82 | d (J=8.5) | 2H | H-3',5' |
| 7.24 | d (J=8.5) | 2H | H-2',6' |
| 12.51 | s | 1H | 5-OH |
Key observations:
- The 3-methylbut-2-enyl group shows characteristic vinyl proton resonance at δ 5.22 (t, J=7 Hz) and methyl singlet at δ 1.67.
- Diastereotopic methyl groups on the pyrano ring appear as a singlet at δ 1.38.
- Long-range HMBC correlations confirm the prenyl attachment at C-10, with δH 5.22 showing connectivity to C-9 (δC 43.2) and C-10 (δC 78.4).
13C NMR (150 MHz, CDCl3):
| δ (ppm) | Assignment |
|---|---|
| 22.1 | 2,2-CH3 |
| 25.8 | Prenyl-CH3 |
| 78.4 | C-10 |
| 115.3 | C-3',5' |
| 127.9 | C-1' |
| 161.2 | C-4' |
| 176.8 | C-6 |
Fourier-Transform Infrared (FTIR) Spectral Signatures
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3375 | ν(O-H) |
| 1704 | ν(C=O) |
| 1602, 1510 | ν(C=C)Ar |
| 1384 | δ(C-H)CH3 |
| 1260 | ν(C-O) |
The broad band at 3375 cm⁻¹ confirms phenolic and alcoholic hydroxyl groups, while the strong C=O stretch at 1704 cm⁻¹ verifies the chromenone carbonyl.
Mass Spectrometric Fragmentation Patterns
HR-ESI-MS: m/z 456.2158 [M+H]+ (calc. 456.2149 for C25H28O5). Key fragments:
- m/z 388.1783 [M-C5H8]+: Loss of prenyl group
- m/z 163.0388: 4-Hydroxybenzoyl ion
- m/z 135.0436: Retro-Diels-Alder fragment of chromenone
The base peak at m/z 456.2158 confirms molecular formula C25H28O5, with characteristic neutral loss of 68 Da (C5H8) from the prenyl moiety.
X-ray Crystallographic Studies for Stereochemical Confirmation
Single-crystal X-ray diffraction (SCXRD) analysis resolved absolute configurations at C-4a, C-5a, and C-9a:
- Crystal system : Monoclinic, space group P21
- Unit cell parameters :
- a = 8.924 Å
- b = 11.307 Å
- c = 14.582 Å
- β = 102.76°
The pyrano ring adopts a half-chair conformation (Cremer-Pople parameters: θ = 112.7°, φ = 38.4°), with the prenyl group occupying an equatorial position. Hydrogen-bonding interactions between 5-OH and the chromenone carbonyl (O···O distance 2.68 Å) stabilize the molecular conformation.
Torsion angles critical for stereochemical assignment:
- C4a-C5-C5a-C9a: -58.3°
- C9a-C10-C10a-O: 172.1°
These values confirm the trans-fusion of the pyrano and chromenone rings, with the prenyl chain oriented antiperiplanar to the C10a oxygen.
Properties
Molecular Formula |
C25H30O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H30O5/c1-14(2)5-10-18-23-17(11-12-25(3,4)30-23)21(27)20-22(28)19(13-29-24(18)20)15-6-8-16(26)9-7-15/h5-9,11-13,17-18,20-21,23-24,26-27H,10H2,1-4H3 |
InChI Key |
IVWVIMKCJWWGKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1C2C(C=CC(O2)(C)C)C(C3C1OC=C(C3=O)C4=CC=C(C=C4)O)O)C |
Origin of Product |
United States |
Preparation Methods
Core Isolation and Prenylation
The synthesis typically begins with a dihydroxyisoflavone precursor. Prenylation introduces the 3-methylbut-2-enyl substituent, a critical step for constructing the pyrano ring.
Starting Material Selection
A common precursor is genistein (5,7,4′-trihydroxyisoflavone), which undergoes selective prenylation. For the target compound, the 10-position requires a 3-methylbut-2-enyl group, while the 6-position may remain unsubstituted or undergo additional modifications.
Prenylation Reaction
Prenyl bromide reacts with the isoflavone under basic conditions (e.g., methanolic methoxide) to yield mono- or di-prenylated derivatives. For example:
- Reaction Conditions : Prenyl bromide (14 equivalents), methanolic methoxide, room temperature, 12–24 hours.
- Yield Optimization : Selective prenylation at the 10-position is challenging due to steric hindrance. Reported yields for similar di-prenylated isoflavones range from 15% to 25%.
Oxidative Cyclization
The prenylated intermediate undergoes oxidative cyclization to form the pyrano[3,2-g]chromen-6-one core. This step is critical for ring closure and functionalization.
Reagents and Mechanism
DDQ (Dichlorodicyanoquinone) is commonly used as an oxidizing agent. It abstracts hydrogen atoms, facilitating cyclization via radical intermediates.
Example Reaction:
10-C-Prenyl-7,4′-dihydroxyisoflavone → Warangalone (C25H24O5) upon DDQ treatment.
Reaction Optimization
- Solvent : Pyridine or dichloromethane.
- Temperature : Room temperature or reflux.
- Yield : For warangalone, oxidative cyclization yields ~30–40% after purification.
Hexahydropyrano Ring Formation
The target compound’s hexahydropyrano ring suggests partial saturation, likely introduced via hydrogenation or stereoselective cyclization.
Hydrogenation Pathways
Post-cyclization hydrogenation of unsaturated bonds may yield the hexahydropyrano structure. For example:
Alternative Routes
Stereoselective cyclization without hydrogenation could achieve partial saturation. This requires specific catalysts (e.g., chiral Lewis acids) or reaction conditions (e.g., low-temperature cyclization).
Purification and Characterization
Crude products are purified via column chromatography (e.g., silica gel or RP-C18) and analyzed using NMR, MS, and IR spectroscopy.
Challenges and Considerations
- Regioselectivity : Prenylation at the 10-position competes with 6-position substitution, requiring precise control of reaction stoichiometry.
- Oxidative Stability : DDQ reactions may over-oxidize sensitive groups, necessitating careful monitoring.
- Stereochemical Control : Achieving the desired hexahydropyrano configuration demands optimized hydrogenation or cyclization conditions.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The prenylated side chain can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted flavonoids, each with distinct chemical and biological properties .
Scientific Research Applications
5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes such as phosphodiesterase 5 (PDE5), which plays a role in regulating cellular signaling pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares core features with other pyrano-chromenones but differs in substituent positions and side chains. Key analogs include:
Key Observations :
- Prenylation : The target compound’s 3-methylbut-2-enyl group enhances lipophilicity compared to phenyl or isobutyryl substituents in analogs .
- Hydroxylation : The 4-hydroxyphenyl group may improve hydrogen-bonding capacity relative to methoxy or acylated analogs like calophyllolide .
- Ring System: Unlike indeno-chromenones (e.g., ), the target retains a hexahydropyrano ring, influencing conformational flexibility.
Physicochemical Properties
- Charge Characteristics: Hydroxyl groups act as H+ donors, while the chromenone carbonyl may serve as an H+ acceptor. This contrasts with methoxy-substituted analogs (e.g., calophyllolide), which lack acidic protons .
- Solubility : Higher polarity due to hydroxyl groups may improve aqueous solubility compared to phenyl-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
